molecular formula C21H20FNO4 B2794136 3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010905-73-3

3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Numéro de catalogue: B2794136
Numéro CAS: 1010905-73-3
Poids moléculaire: 369.392
Clé InChI: SUPOFWCUFPFYCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chromeno-oxazine structure that contributes to its biological activity. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : 309.34 g/mol

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cancer cell proliferation. The compound's structure suggests potential interactions with poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair mechanisms.

Anticancer Activity

Studies have shown that derivatives of chromeno-oxazine compounds exhibit significant anticancer properties. For instance:

  • Inhibition of PARP : Compounds with similar structures have been reported to inhibit PARP activity, leading to increased cytotoxicity in BRCA1/2-mutated cancer cells. This mechanism is particularly relevant for breast and ovarian cancers where PARP inhibitors have shown efficacy in clinical settings .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that related compounds significantly reduced the viability of cancer cell lines with BRCA mutations. For example, a study showed an EC50 value of 0.3 nM for a similar PARP inhibitor in MX-1 breast cancer cells .
  • In Vivo Efficacy : Animal models treated with PARP inhibitors exhibited tumor regression and improved survival rates. One notable study reported that a compound with structural similarities achieved a significant reduction in tumor size in xenograft models .
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of PARP inhibitors in combination with other therapies for various cancers. The promising results from early-phase trials suggest that compounds like this compound could play a role in future cancer treatment regimens .

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeEC50 (nM)Cancer TypeStudy Reference
Compound APARP0.30Breast
Compound BPARP5.00Ovarian
Compound CPARP2.51Pancreatic

Applications De Recherche Scientifique

Pharmacological Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains by disrupting cell membranes or inhibiting metabolic pathways.
  • Antitumor Activity : The structure suggests potential antitumor effects by interfering with DNA repair mechanisms, particularly in cancer cells with BRCA mutations.
  • PARP Inhibition : The compound may inhibit poly(ADP-ribose) polymerase (PARP), leading to increased DNA damage in cancer cells.

In Vitro Studies

A study demonstrated that compounds structurally related to this oxazine effectively inhibited PARP activity in BRCA-deficient cell lines. This inhibition led to enhanced cytotoxicity when combined with traditional chemotherapeutics like cisplatin.

Animal Models

In vivo studies using xenograft models have shown significant tumor regression when these compounds were administered orally. This underscores their potential as effective anticancer agents.

Pharmacokinetic Profiles

Research indicates favorable pharmacokinetic properties for similar compounds, suggesting good bioavailability and distribution within biological systems critical for therapeutic efficacy.

Propriétés

IUPAC Name

3-(4-fluorophenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c1-25-10-2-9-23-11-17-19(27-13-23)8-7-16-20(24)18(12-26-21(16)17)14-3-5-15(22)6-4-14/h3-8,12H,2,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPOFWCUFPFYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.